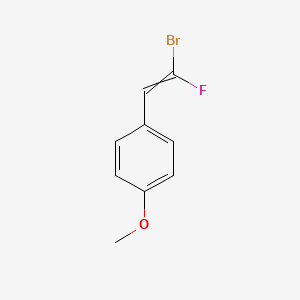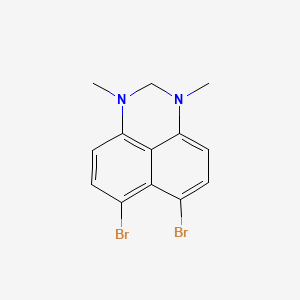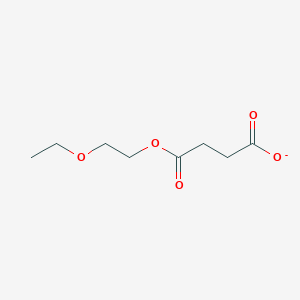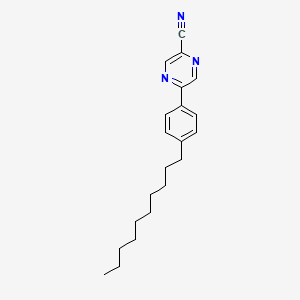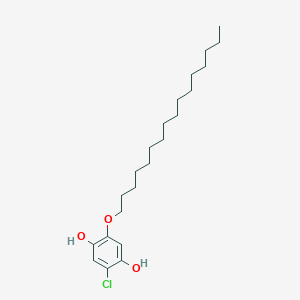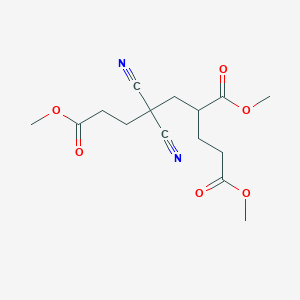
Benzonitrile, 4-(hydroxy-2-naphthalenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(hydroxy-2-naphthalenylmethyl)- is an organic compound with the molecular formula C18H13NO. This compound features a benzonitrile group attached to a hydroxy-2-naphthalenylmethyl moiety, making it a unique and versatile chemical. It is used in various scientific research applications due to its distinct structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(hydroxy-2-naphthalenylmethyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This method is advantageous due to its mild reaction conditions and low production cost .
Industrial Production Methods
In industrial settings, the production of benzonitrile often involves the use of ionic liquids as recycling agents. This green synthesis approach eliminates the need for metal salt catalysts and simplifies the separation process. For example, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride, resulting in high yields and efficient recovery of the ionic liquid .
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-(hydroxy-2-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Benzonitrile, 4-(hydroxy-2-naphthalenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzonitrile, 4-(hydroxy-2-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions. Its hydroxy group allows for hydrogen bonding and other interactions with biological molecules, potentially influencing enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile, 4-hydroxy-: Similar structure but lacks the naphthalenylmethyl group.
Benzonitrile, 2-hydroxy-: Hydroxy group positioned differently on the aromatic ring.
Benzonitrile, 4-(hydroxyphenyl)-: Contains a phenyl group instead of a naphthalenylmethyl group.
Uniqueness
Benzonitrile, 4-(hydroxy-2-naphthalenylmethyl)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
162574-28-9 |
|---|---|
Formule moléculaire |
C18H13NO |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
4-[hydroxy(naphthalen-2-yl)methyl]benzonitrile |
InChI |
InChI=1S/C18H13NO/c19-12-13-5-7-15(8-6-13)18(20)17-10-9-14-3-1-2-4-16(14)11-17/h1-11,18,20H |
Clé InChI |
YCVQQRXMGAPTFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(C3=CC=C(C=C3)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)

![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
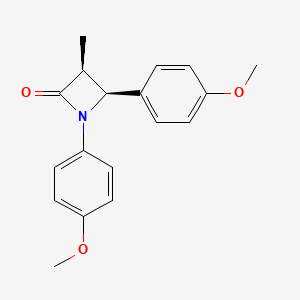
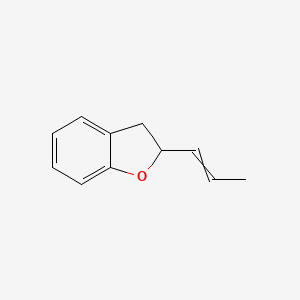
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
